REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([NH:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
NC1=CC=CC(=N1)C
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for one hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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was then evaporated to dryness under reduced pressure
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Type
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WASH
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Details
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the solution was washed with water
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Type
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CUSTOM
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Details
|
The solution was dried
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Type
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CUSTOM
|
Details
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evaporated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
The residual oil was crystallized from isopropyl ether
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC1=CC=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |